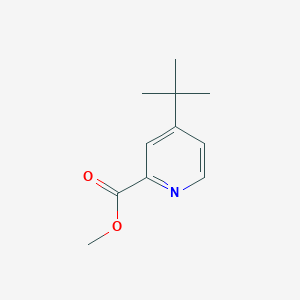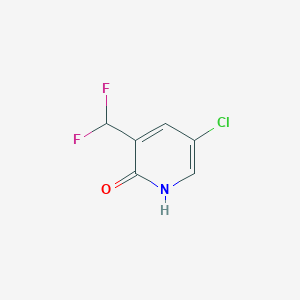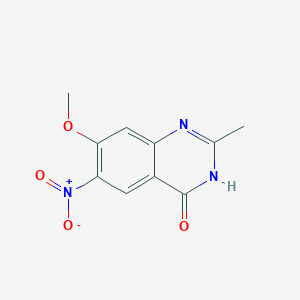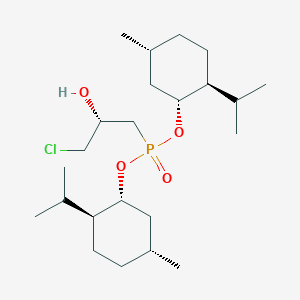
(R)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-dimethylphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Hydrochloride Formation: The resolved ®-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Continuous flow reactors and automated resolution techniques are often employed to enhance production rates and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Secondary or tertiary amines.
Substitution: Brominated or nitrated aromatic derivatives.
科学研究应用
Chemistry
In chemistry, ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its chiral nature makes it a useful probe for studying enantioselective processes.
Medicine
In medicine, ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the synthesis of agrochemicals and specialty materials.
作用机制
The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine: The non-chiral version of the compound, lacking the specific stereochemistry.
1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine: A structurally similar compound with a different substitution pattern on the propan-1-amine backbone.
Uniqueness
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique due to its specific ®-stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and enantioselective biological studies.
属性
分子式 |
C13H22ClN |
|---|---|
分子量 |
227.77 g/mol |
IUPAC 名称 |
(1R)-1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5;/h6-8,12H,14H2,1-5H3;1H/t12-;/m0./s1 |
InChI 键 |
YLXALVUTSVTORM-YDALLXLXSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C(C)(C)C)N.Cl |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(C(C)(C)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B13654821.png)
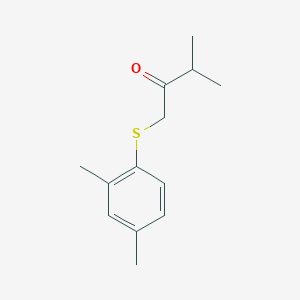
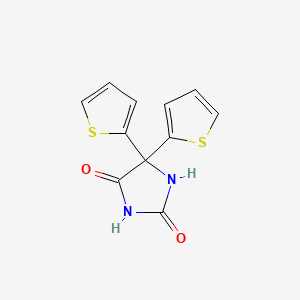
![5-Pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13654833.png)
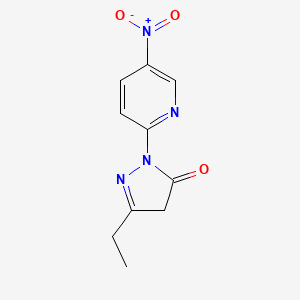
![2-(3-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13654853.png)
